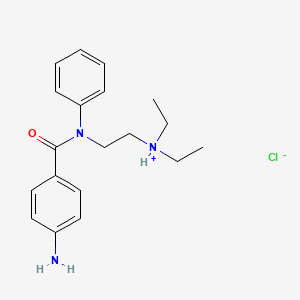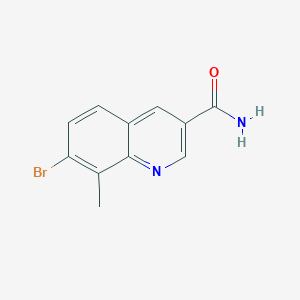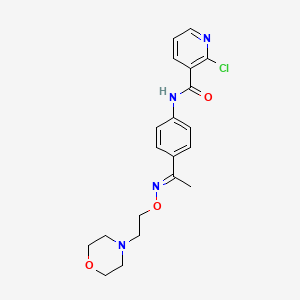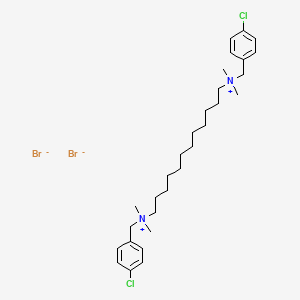
1,12-Dodecanediaminium, N,N'-bis((4-chlorophenyl)methyl)-N,N,N',N'-tetramethyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Vorbereitungsmethoden
The synthesis of 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide typically involves the reaction of 1,12-dodecanediamine with 4-chlorobenzyl chloride in the presence of a methylating agent such as methyl iodide. The reaction conditions often include an organic solvent like dichloromethane and a base such as sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Chemischer Reaktionen
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the replacement of the chlorophenyl groups with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in developing new antimicrobial agents and disinfectants.
Industry: The compound is used in the formulation of cleaning agents, fabric softeners, and surfactants due to its surface-active properties.
Wirkmechanismus
The mechanism by which 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide exerts its effects involves the disruption of microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the compound’s hydrophobic and hydrophilic regions, which allow it to integrate into the membrane and destabilize it.
Vergleich Mit ähnlichen Verbindungen
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. While all these compounds share antimicrobial properties, 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide is unique due to its specific structural features, such as the presence of chlorophenyl groups and a longer alkyl chain, which may enhance its antimicrobial efficacy and surface activity.
Similar compounds include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
These compounds are widely used in similar applications but may differ in their specific properties and effectiveness.
Eigenschaften
CAS-Nummer |
24737-60-8 |
|---|---|
Molekularformel |
C30H48Br2Cl2N2 |
Molekulargewicht |
667.4 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl-[12-[(4-chlorophenyl)methyl-dimethylazaniumyl]dodecyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C30H48Cl2N2.2BrH/c1-33(2,25-27-15-19-29(31)20-16-27)23-13-11-9-7-5-6-8-10-12-14-24-34(3,4)26-28-17-21-30(32)22-18-28;;/h15-22H,5-14,23-26H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YKYJZUGHTFVSFH-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


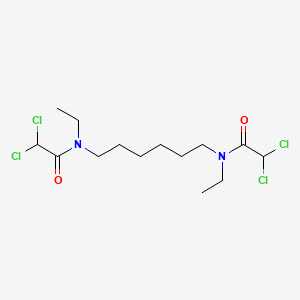
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)
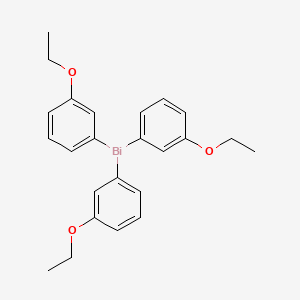


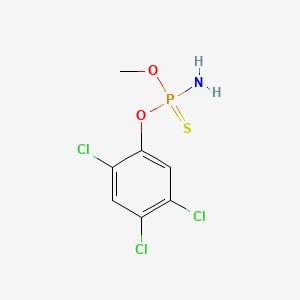
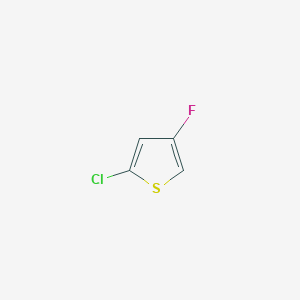
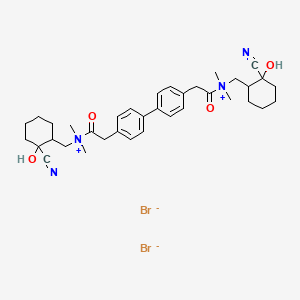
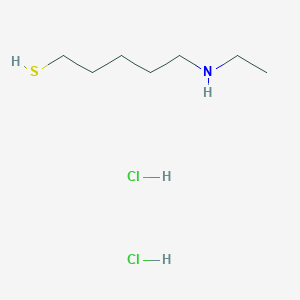
![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
